1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile
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Overview
Description
1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C9H12N2 It is known for its unique structure, which includes a piperidine ring substituted with a propynyl group and a carbonitrile group
Preparation Methods
The synthesis of 1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with propynyl halides under specific conditions. One common method includes the use of piperidine-4-carbonitrile as a starting material, which is then reacted with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include organic solvents, bases, and catalysts that facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can participate in various binding interactions, while the piperidine ring provides structural stability. These interactions can modulate the activity of target proteins and pathways, leading to specific biological effects .
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile can be compared with other piperidine derivatives, such as:
Piperidine-4-carbonitrile: Lacks the propynyl group, resulting in different reactivity and applications.
1-Prop-2-ynylpiperidine:
The presence of both the propynyl and carbonitrile groups in this compound makes it unique and versatile for various applications .
Properties
IUPAC Name |
1-prop-2-ynylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-5-11-6-3-9(8-10)4-7-11/h1,9H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIPUZLPSIPOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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